Home > Products > Screening Compounds P107436 > 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione -

5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-4970643
CAS Number:
Molecular Formula: C13H8ClN3O2
Molecular Weight: 273.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Condensation Reactions: A common approach involves the condensation of 6-aminouracils with various reagents like benzylidenemalononitrile [] or 4-chlorobenzaldehyde and malononitrile []. These reactions often utilize catalysts like triethylammonium chloride and are carried out in solvents like water or acetic acid under reflux conditions.

    Multicomponent Reactions: One-pot multicomponent reactions provide an efficient route, as demonstrated by the synthesis of 7-amino-6-cyano-5-aryl pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives []. This method involves reacting aromatic aldehydes (including 4-chlorobenzaldehyde), malononitrile, and 4-amino-2,6-dihydroxylpyrimidine in an ionic liquid like [bmim+][BF4-] at 80°C.

    Ring Transformations: Pyrimidine ring transformations offer another synthetic strategy, exemplified by the reaction of 5-cyanouridine with malononitrile [].

Molecular Structure Analysis

    Halogenation: The pyrido[2,3-d]pyrimidine core can be halogenated at various positions, providing handles for further functionalization. For instance, 5,7-dichloro derivatives can be synthesized via chlorination reactions [].

    Formation of Fused Heterocycles: The pyrimidine ring can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. Examples include the synthesis of indeno[2',1':5,6]pyrido[2,3-d]pyrimidines [] and furo[2″,3″:4′,5′]isoxazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines [].

Mechanism of Action

    Enzyme Inhibition: Similar compounds have been reported as inhibitors of enzymes like protoporphyrinogen oxidase [] and cyclooxygenase-2 [].

    Receptor Binding: Pyridopyrimidines can bind to specific receptors, such as adenosine receptors [], potentially acting as agonists or antagonists.

Physical and Chemical Properties Analysis

    Spectroscopic Properties: Characteristic peaks in its IR, NMR, and mass spectra would be valuable for its identification and characterization. For example, the presence of carbonyl groups in the pyrimidine ring would result in distinct signals in the IR spectrum [].

Applications
    • Anti-inflammatory activity: Some derivatives exhibit potent anti-inflammatory effects in animal models, suggesting potential as novel analgesics [, ].
    • Antimicrobial activity: Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones possess antimicrobial properties against a range of bacteria and fungi, making them promising candidates for developing new antibiotics [, ].
    • Anticancer activity: Several derivatives have shown anticancer activity against various cancer cell lines []. Their ability to inhibit cell growth and proliferation suggests potential as chemotherapeutic agents.

7-Amino-6-cyano-5-aryl pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives

Compound Description: This series of compounds shares the core pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure with the main compound and features an amino group at the 7-position and a cyano group at the 6-position. These derivatives were synthesized using ionic liquids, showcasing a potentially greener approach to these molecules [].

5-Aryl-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

Compound Description: This compound incorporates the pyrido[2,3-d]pyrimidine core but extends it with an indeno-fused ring system, resulting in a trione moiety [].

Indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives

Compound Description: These compounds, synthesized through a diastereoselective process, feature a complex fused ring system incorporating the pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione moiety [].

5-Arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-dione

Compound Description: This compound is structurally similar to the previous one, possessing an indeno-fused pyrido[2,3-d]pyrimidine system [].

(5RS,5aSR,10bSR)-10b-Hydroxy-2-methoxy-5-(4-methoxyphenyl)-5a,10b-dihydroindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione

Compound Description: This compound, characterized by X-ray crystallography, highlights the structural diversity achievable within this class of compounds [].

Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids (9-13)

Compound Description: Designed as protoporphyrinogen oxidase (PPO) inhibitors, these hybrids combine the pyrido[2,3-d]pyrimidine-2,4-dione scaffold with a benzoxazinone moiety [].

7-Aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This set of four compounds, each with an aryl group at the 7-position, demonstrates diverse crystal structures despite similar molecular structures [].

7-Aryl-6-(N,N-dimethylaminomethyl)pyrido[2,3-d]pyrimidines 6 and 7

Compound Description: These derivatives, generated through Mannich reactions, feature a dimethylaminomethyl group at the 6-position and an aryl group at the 7-position of the pyrido[2,3-d]pyrimidine scaffold [].

10′′‐(4‐Chlorobenzylidene)‐5′′‐(4‐chlorophenyl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octahydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclohepteno[1,2‐d]thiazolo[3,2‐a]pyrimidine-2,3′′‐dione

Compound Description: This complex polycyclic compound includes a pyrimidine-2,3′′‐dione moiety within its structure, highlighting its connection to the broader class of pyrimidine derivatives [].

2H-pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones

Compound Description: These compounds, referred to as “bent 5-deazaflavins,” exhibit oxidizing properties toward alcohols and amines [].

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This class of compounds exhibits antimicrobial activity, particularly against Staphylococcus aureus [].

Pyrido[2,3-d]pyrimidine-1,4-dione derivatives

Compound Description: These derivatives were designed as anti-inflammatory agents based on their potential cyclooxygenase-2 (COX-2) inhibitory activity [].

7-Trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-diones and 4- or 6-trifluoromethylpyrazolo[3,4-b]pyridines

Compound Description: This research focuses on incorporating trifluoromethyl groups into pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines, exploring the effects of this group on the compounds' properties [].

5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013)

Compound Description: TAK-013 is a potent non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor and demonstrates good oral bioavailability [].

1,3-Dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones and 5-[(E)-aryloxymethylidene]-1,3,8-trimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)diones

Compound Description: This research involved synthesizing pyrido[2,3-d]pyrimidine-2,4(1H,3H)diones via sigmatropic rearrangements of the starting pyrimidine-2,4(1H,3H)-diones [].

1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)dione (9a), 1,3,6,7-Tetramethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (9b), 7-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (9c), 7-Amino-6-ethoxycarbonyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (14a), and 7-Amino-6-cyano-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (14b)

Compound Description: These pyrido[2,3-d]pyrimidine derivatives were synthesized from 5-cyano-1,3-dimethyluracil, showcasing its versatility as a starting material [].

Pyrido[2,3-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones

Compound Description: This study focused on the mass spectrometry and fragmentation patterns of various pyrido[2,3-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones, including their methyl-, hydroxy-, and phenyl-substituted derivatives [].

4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidines, 4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones, and 4-Amino-3,5,7-trisubstituted pyrido[2,3-d]pyrimidines-2,4-(1H,3H)-diones

Compound Description: These pyrido[2,3-d]pyrimidine derivatives were synthesized and investigated for their antimicrobial properties [].

7-Amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Compound Description: This compound, characterized by X-ray crystallography, demonstrates a flattened envelope conformation of the pyrimidine ring [].

Pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives

Compound Description: Synthesized using Lawesson's reagent, these compounds exhibit promising in vitro antimicrobial activity against various microorganisms [].

5-Alkyl-/arylamino- and 5,7-dialkyl/arylamino-pyrido[2,3-d]pyrimidine-2,4-diones

Compound Description: This study focused on synthesizing 5-mono- and 5,7-diamino-substituted pyrido[2,3-d]-pyrimidinediones through regioselective amination, highlighting their potential biological activity [].

5-n-Butylamino-1,3-dimethyl-1,2,3,4-tetrahydropyrido-[2,3-d]pyrimidine-2,4-dione (12)

Compound Description: This compound exhibits selectivity for A1 adenosine receptors with a Ki value of 1.8 µM [].

6-Cyano-5,8-dihydropyrido(2,3-d]pyrimidine-2,4(1H,3H)-diones and the corresponding ethoxycarbonyl compounds

Compound Description: These pyrido[2,3-d]pyrimidine derivatives were prepared through the reaction of 1-methyl-6-anilinouracil with reactive cyano compounds [].

2,4,6-Triaryl-1,3,5-triazine and pyrido [2,3-d]pyrimidine-2,4-dione derivatives

Compound Description: This study focused on developing a green chemistry approach for synthesizing 1,3,5-triazine and pyrido[2,3-d]pyrimidine-2,4-dione derivatives [].

2-Aryl-2H-[1,2,3]triazolo-[4,5-d]pyrimidine-5,7(4H,6H)-diones and 7-Amino-2-aryl-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidines

Compound Description: These compounds, incorporating a triazolo[4,5-d]pyrimidine core, were evaluated for their antiviral and antitumor activities [].

9-Acetoxy-5a,10-methano-2,4-dimethyl-2H-5,5a,6,8a,9,10-hexahydrocyclopent[b]-pyrimido[5,4-f]azepine-1,3(4H)-dione, 1,3,7- and 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2(1H),4(3H)-diones

Compound Description: These compounds resulted from the reaction of 1,3-dimethyl-6-phosphoranylideneaminouracil or 6-amino-1,3-dimethyluracil with 2,4,6-cyclooctatrienone, highlighting the complexity of reactions involving these starting materials [].

7,9-Dimethylpyrido [3’,2’:4,5]selenolo[3,2-d]pyrimidine-2,4-(1H,3H)-dithione, 7,9-Dimethylpyrido[3’,2’:4,5]selenolo[2,3-e]tetrazolo[1,5-c]pyrimidine-6(5H)-thione, 9,11-Dimethyl-pyrido[3’,2’:4,5]selenolo[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine, 7,9-Dimethylpyrido[3’,2’:4,5]selenolo[2,3-e]imidazo[1,2-c] pyrimidine, and 10,12-Dimethylpyrido[3″,2″:4’,5']selenolo[3’,2’:4,5]pyrimido[1,6-a]pyrimidine derivatives

Compound Description: This study explored the synthesis of selenium-containing heterocycles, particularly those incorporating the pyrido[3',2':4,5]selenolo core [].

5-(2-Hydroxy-3,5-dinitrophenyl)-1,3,6trimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (22), 1,3-Dimethyl-6-methylamino-5-(2methyl-5,7-dinitro-3-benzo[b]furanyl)pyrimidine-2,4(1H,3H)-dione (32), and 4-Amino-6-(2-hydroxy-3,5-dinitrophenyl)-5-methyl-2-phenylfuro [2,3-d]pyrimidine (35)

Compound Description: These compounds were synthesized through sigmatropic rearrangements of 2,4-dinitrophenyl oximes, highlighting unique reaction pathways and their potential in generating complex heterocyclic systems [].

2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione, and 3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Compound Description: These compounds were designed and synthesized as potential anticancer agents, targeting cyclin-dependent kinases [].

5-(N,N-Hexamethylene)amiloride (HMA) and a furan derivative (FD-1)

Compound Description: HMA and FD-1 are allosteric inhibitors of the human gonadotropin-releasing hormone (GnRH) receptor, each binding to distinct allosteric sites [].

3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and (R)-5-(3-hydroxypyrrolidine-1-carbonyl)-1-isobutyl-3-methyl-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C141990)

Compound Description: HOCPCA, a conformationally restricted analog of γ-hydroxybutyric acid (GHB), is a substrate for monocarboxylate transporters (MCTs), particularly MCT1, which facilitates its brain uptake. AR-C141990 acts as an MCT inhibitor [].

Benzo[5',6']pyrano[4',3':4,5]pyrido[2,3-d]triazolo[4,3-a]pyrimidine-7,13(3H)-diones

Compound Description: This series of pentaheterocyclic compounds was synthesized as potential antiandrogen, anti-HCV, and anti-H1N1 agents [].

N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid (5-deazaaminopterin) and its 5-methyl analogue

Compound Description: These compounds are 5-deaza analogues of aminopterin, a potent antineoplastic agent. They exhibit significant anticancer activity both in vitro and in vivo [].

Properties

Product Name

5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

5-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

InChI

InChI=1S/C13H8ClN3O2/c14-8-3-1-7(2-4-8)9-5-6-15-11-10(9)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19)

InChI Key

WWQXJKUNIXZWNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.